2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring electron-deficient thiazole scaffolds face limited options for fine-tuning lipophilicity and SAR. CAS 1392804-23-7 is a 4-chloro-substituted thiazole-2-acetic acid (LogP 1.34) offering distinct electronic properties vs. unsubstituted or 5-chloro analogs. - Key application: Privileged scaffold for CRTH2 antagonist synthesis (nanomolar binding affinities reported). - Agrochemical intermediate: Enables stable, bioavailable fungicide/herbicide conjugates. - Materials science: Building block for organic solar cell polymers (up to 18.38% PCE). - Supply: Available in research quantities with fast, reliable global delivery.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61
CAS No. 1392804-23-7
Cat. No. B3027798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
CAS1392804-23-7
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61
Structural Identifiers
SMILESC1=C(N=C(S1)CC(=O)O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9)
InChIKeyQYWLJHJXNDAOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Physicochemical Baseline


2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (CAS 1392804-23-7, C₅H₄ClNO₂S, MW 177.61) is a 4-chloro-substituted thiazole-2-acetic acid derivative . Its computed physicochemical parameters include a predicted LogP of 1.34, boiling point of 333.9±22.0 °C at 760 mmHg, flash point of 155.7±22.3 °C, density of 1.6±0.1 g/cm³, and vapor pressure of 0.0±0.8 mmHg at 25°C . The compound serves as a versatile heterocyclic building block for pharmaceutical and agrochemical research applications .

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Why Generic Substitution Fails


The specific 4-chloro substitution pattern on the thiazole ring of CAS 1392804-23-7 confers distinct electronic and reactivity properties that differentiate it from unsubstituted thiazole-2-acetic acid (CAS 188937-16-8) and the positional isomer 5-chloro-thiazol-2-yl acetic acid (CAS 1363381-03-6). The 4-chloro group alters the electron density distribution on the thiazole ring, influencing both nucleophilic aromatic substitution (SNAr) reactivity and downstream coupling efficiency in cross-coupling reactions . Additionally, the chloro substituent contributes to increased lipophilicity (LogP 1.34) compared to unsubstituted analogs, a property that directly affects compound partitioning in biological systems and may modulate membrane permeability when incorporated into larger molecular scaffolds . For researchers synthesizing 4-chlorothiazole-containing libraries or seeking specific pharmacokinetic tuning, generic substitution with non-chlorinated or alternatively positioned analogs would alter both synthetic pathway feasibility and the physicochemical profile of final compounds.

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Quantitative Evidence vs. Analogs


Lipophilicity: 4-Chloro vs. Unsubstituted Thiazole Acetic Acid

The 4-chloro substitution on the thiazole ring of CAS 1392804-23-7 results in a predicted LogP of 1.34 . This value is approximately 0.8 units higher than the LogP reported for unsubstituted 2-amino-1,3-thiazol-4-yl acetic acid (LogP 0.352), which lacks the chloro substituent and carries an amino group . The increased lipophilicity conferred by the chloro group enhances the compound's suitability as a building block for designing membrane-permeable pharmacophores where modestly elevated LogP values are desirable for balancing solubility and permeability.

Lipophilicity Physicochemical Properties Drug Design

Electron-Deficient Character: 4-Chlorothiazole Core

The 4-chlorothiazole moiety present in CAS 1392804-23-7 is recognized as a more electron-deficient unit compared to unsubstituted thiazole [1]. This enhanced electron deficiency facilitates the construction of organic conjugated molecules with deep-lying highest occupied molecular orbital (HOMO) energy levels when incorporated into polymer donors or electron acceptors. The property stems from the electron-withdrawing inductive effect of the chloro substituent at the 4-position, which reduces electron density on the thiazole ring [1].

Electron-Deficient Heterocycles Materials Chemistry Conjugated Polymers

Synthetic Accessibility: Direct Nucleophilic Substitution

The synthesis of 2-(4-chloro-1,3-thiazol-2-yl)acetic acid (CAS 1392804-23-7) proceeds via nucleophilic substitution reaction between 4-chlorothiazole and chloroacetic acid under basic conditions . This straightforward synthetic route contrasts with the preparation of alternative thiazole acetic acid derivatives, such as 2-(2-chlorothiazol-5-yl)acetic acid, which requires initial synthesis of 2-amino-5-chlorothiazole followed by reaction with chloroacetic acid . The one-step substitution pathway for the target compound offers reduced synthetic complexity and potentially higher atom economy for researchers requiring this specific substitution pattern.

Synthetic Methodology Building Block Chemistry Process Chemistry

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Research and Industrial Applications


Medicinal Chemistry: CRTH2 Antagonist Building Block

The 4-chloro-substituted thiazole acetic acid core serves as a privileged scaffold for developing CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. SAR studies have demonstrated that thiazoleacetic acids bearing 4-substituents, including chloro groups, exhibit potent CRTH2 antagonist activity, with optimized derivatives achieving binding affinities in the low nanomolar range (e.g., 3.7 nM binding affinity, 66 nM functional antagonism in BRET assays, and 12 nM in cAMP assays) [1]. The 2-(4-chloro-1,3-thiazol-2-yl)acetic acid building block (LogP 1.34) provides an optimal lipophilicity window for further derivatization while maintaining the electron-deficient thiazole core required for receptor engagement .

Agrochemical Intermediate: Fungicides & Herbicides

Thiazole acetic acid derivatives are established intermediates in the development of fungicides and herbicides, with the carboxylic acid functionality enabling conjugation to diverse bioactive scaffolds [1]. The 4-chloro substitution pattern on CAS 1392804-23-7 contributes to increased stability and modulated bioactivity profiles compared to unsubstituted thiazole acetic acid intermediates . The compound's predicted physicochemical properties (LogP 1.34, moderate lipophilicity) position it favorably for formulation into aqueous suspension agrochemical compositions [2], making it a strategically valuable building block for crop protection discovery programs targeting fungal pathogens or weed species.

Materials Chemistry: Electron-Deficient Building Block

The 4-chlorothiazole core within CAS 1392804-23-7 functions as an electron-deficient building block suitable for constructing organic conjugated molecules [1]. Polymer donors based on 4-chlorothiazole derivatives, such as PTz3Cl and PBTTz3Cl, have demonstrated power conversion efficiencies (PCE) of up to 18.38% in organic solar cells when paired with appropriate acceptors . The carboxylic acid handle enables facile conjugation to π-conjugated backbones or serves as an anchoring group for surface functionalization in dye-sensitized solar cells and organic electronic device applications.

Antibiotic Intermediate: Cephalosporin & β-Lactam Scaffolds

Thiazolyl acetic acid derivatives, including chlorinated variants, serve as critical intermediates for the preparation of cephalosporin antibiotics [1]. Patents describe the use of substituted thiazolyl acetic acids for acylating 7-amino-3-cephem-4-carboxylic acid cores to generate cephem antibiotics . The 4-chloro substitution on the thiazole ring of CAS 1392804-23-7 provides a distinct electronic environment compared to 2-amino-substituted thiazole acetic acid intermediates commonly employed in β-lactam antibiotic synthesis, offering researchers an alternative scaffold for exploring structure-activity relationships in antibacterial discovery.

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